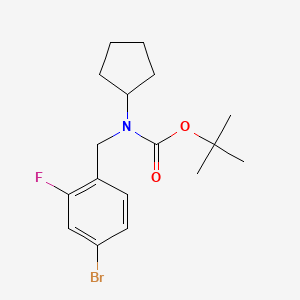

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate

Description

Chemical Identity and Structural Significance

This compound is characterized by its molecular formula C₁₇H₂₃BrFNO₂ and carries the Chemical Abstracts Service registry number 1704096-11-6. The compound possesses a molecular weight of 372.3 grams per mole and is systematically named as tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopentylcarbamate according to International Union of Pure and Applied Chemistry nomenclature. This complex designation reflects the molecule's intricate architecture, which incorporates multiple distinct structural motifs within a unified framework.

The structural significance of this compound lies in its multi-functional design, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzyl carbamate structure. The carbamate functionality serves as the central organizing element, connecting the various substituents through its characteristic nitrogen-carbon-oxygen linkage. This arrangement creates a molecule that exhibits both the stability associated with carbamate structures and the reactivity potential inherent in halogenated aromatic systems.

The presence of both bromine and fluorine atoms on the benzene ring creates a unique electronic environment that influences the compound's chemical behavior. The bromine atom, located at the 4-position relative to the benzyl linkage, introduces electrophilic character due to its size and moderate electronegativity. Simultaneously, the fluorine atom at the 2-position provides strong electron-withdrawing effects, significantly altering the electron density distribution within the aromatic system. This dual halogenation pattern exemplifies modern approaches to molecular design, where multiple halogen substituents are strategically positioned to achieve specific electronic and steric properties.

The cyclopentyl group attached to the carbamate nitrogen introduces conformational complexity and steric bulk, potentially influencing the molecule's three-dimensional structure and binding interactions. The tert-butyl protecting group, a standard feature in synthetic chemistry, provides stability to the carbamate functionality while allowing for selective reactions at other sites within the molecule. This combination of structural elements makes the compound a versatile building block for further synthetic transformations in medicinal chemistry and materials science applications.

Historical Context in Organobromine and Fluorinated Compound Research

The development of this compound represents the culmination of nearly two centuries of research in organobromine and organofluorine chemistry. The historical foundations of this compound trace back to the early discoveries in halogen chemistry, beginning with the isolation of bromine in 1826 by Antoine-Jérôme Balard in France. This discovery marked the beginning of systematic research into organobromine compounds, which initially focused on simple brominated molecules before evolving to encompass the complex structures seen in modern synthetic chemistry.

Organofluorine chemistry has an equally rich historical trajectory, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. The field gained significant momentum in 1862 when Alexander Borodin pioneered halogen exchange reactions by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. These early developments established the fundamental principles of halogen incorporation that would later enable the synthesis of complex molecules like this compound.

The historical significance of organobromine compounds extends beyond synthetic chemistry into natural product research. Early studies revealed that organobromine compounds are among the most abundant organohalogens in nature, with over 1,600 naturally occurring organobromine compounds identified by 1999. These discoveries demonstrated the biological relevance of bromine-containing molecules and provided inspiration for synthetic chemists to develop brominated compounds for pharmaceutical applications. The abundance of organobromine compounds in marine organisms, including sponges, corals, and various marine plants, highlighted the important biological roles these molecules play in chemical defense and cellular regulation.

The development of organofluorine chemistry accelerated dramatically during World War II, driven by the Manhattan Project's need for materials compatible with uranium hexafluoride. This period saw the first large-scale production of fluorine and the development of synthetic methodologies that would later enable the creation of complex fluorinated molecules. The discovery of polytetrafluoroethylene by Roy J. Plunkett in 1938 demonstrated the unique properties of fluorinated materials and sparked industrial interest in fluorochemistry.

Carbamate chemistry, the third major component of this compound, has its own distinguished history in medicinal chemistry and synthetic organic chemistry. Carbamates have been recognized as important structural motifs in drug design due to their stability, membrane permeability, and ability to serve as peptide bond surrogates. The carbamate functionality's unique conformational properties, particularly its preference for anti-isomer conformations and ability to participate in hydrogen bonding, have made it an invaluable tool in pharmaceutical development.

The convergence of these three chemical domains in this compound represents a sophisticated approach to molecular design that builds upon centuries of chemical knowledge. The compound exemplifies how modern synthetic chemistry has evolved from simple halogenation reactions to complex multi-step syntheses that incorporate multiple functional groups with precise spatial arrangements. This evolution reflects the broader trajectory of synthetic chemistry from empirical discoveries to rational design approaches that leverage detailed understanding of structure-activity relationships.

The historical context of this compound also reflects the changing priorities in chemical research, from fundamental studies of elemental properties to applications-driven synthesis for specific technological needs. The incorporation of both bromine and fluorine atoms in a single molecule demonstrates how modern chemists have learned to balance the different properties these halogens impart, using bromine's moderate reactivity and fluorine's strong electron-withdrawing effects to create molecules with tailored properties for specific applications.

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopentylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18)10-15(12)19/h8-10,14H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQSPBYERNBGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)F)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of the Aromatic Ring

The initial step involves halogenating a suitably substituted phenyl precursor to introduce bromine and fluorine:

Synthesis of the Benzyl Carbamate

The benzyl carbamate is synthesized through the reaction of the aromatic amine with tert-butyl chloroformate or similar reagents:

ArNH2 + (Boc)2O → ArNHC(O)OtBu

This step is performed under basic conditions (e.g., triethylamine) to facilitate carbamate formation, providing a protected amino group on the aromatic ring.

Introduction of the Cyclopentyl Group

The cyclopentyl moiety can be attached via nucleophilic substitution or coupling reactions:

- Nucleophilic substitution on a suitable aromatic precursor bearing a leaving group (e.g., halogen or tosylate).

- Coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the precursor's functional groups.

For example, a cyclopentyl Grignard reagent or cyclopentylboronic acid could be used to attach the cyclopentyl group to the aromatic ring or the carbamate nitrogen, under palladium catalysis.

Final Assembly of the Target Compound

The last step involves coupling the halogenated aromatic intermediate with the cyclopentyl carbamate precursor, followed by tert-butyl deprotection if necessary, to yield the final compound:

Data Table Summarizing the Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| Aromatic halogenation | Phenyl precursor | NBS, Br2, acetic acid | Controlled temperature | Brominated fluorophenyl | Selectivity critical |

| Carbamate formation | Aromatic amine | (Boc)2O, triethylamine | Room temperature | Aromatic carbamate | Protects amino group |

| Cyclopentyl attachment | Halogenated aromatic | Cyclopentylboronic acid/Grignard | Pd-catalyzed coupling | Benzyl(cyclopentyl) derivative | High yield possible |

| Final coupling | Benzyl(cyclopentyl) intermediate | Cross-coupling reagents | Reflux | Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate | Purification via chromatography |

Research Findings and Literature Support

- Halogenation of aromatic compounds is well-established, with regioselectivity controlled by reaction conditions and directing groups, crucial for introducing bromine and fluorine at specific positions.

- Carbamate synthesis via reaction of amines with tert-butyl chloroformate is a standard method, providing stable intermediates for further functionalization.

- Coupling reactions such as Suzuki or Buchwald-Hartwig are effective for attaching cyclopentyl groups, offering high selectivity and yields under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.

Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

Hydrolysis Products: Alcohols and carbamic acids.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate is primarily investigated for its therapeutic properties .

- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals aimed at targeting specific diseases. The presence of halogen atoms (bromine and fluorine) in its structure can enhance the biological activity of derivatives formed from it.

- Biological Activity : Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its potential as an anticancer agent is particularly noteworthy, as compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro and in vivo .

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules.

- Synthetic Routes : Common methods for synthesizing this compound include nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura coupling, which facilitate the formation of carbon-carbon bonds under mild conditions .

Materials Science

In the field of materials science, this compound is utilized in the production of specialty chemicals and materials.

- Polymer Chemistry : Its unique functional groups allow for modifications that can lead to new polymeric materials with tailored properties for applications in coatings, adhesives, and composites.

Anticancer Properties

A study published in Cancer Research highlighted that halogenated phenoxy compounds could significantly inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotection Research

Research featured in the Journal of Neurochemistry indicated that similar carbamates provided significant protection against neurotoxicity induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drug development; potential anticancer properties |

| Organic Synthesis | Intermediate for complex organic molecule synthesis |

| Materials Science | Used in producing specialty chemicals and polymeric materials |

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Reactivity and Stability

- Bond Dissociation Energies : Cyclopentyl groups exhibit bond dissociation energies (BDEs) similar to tert-butyl radicals in ethers and amines (5.7 eV for cyclopentylamine vs. 8–9 eV for linear alkyl chains) . This suggests the cyclopentyl carbamate in the target compound may undergo fragmentation under milder conditions compared to tert-butyl analogs.

- Halogen Reactivity : The 4-bromo-2-fluoro substitution pattern facilitates regioselective cross-coupling, as seen in ’s Suzuki reaction with 2-ethoxyvinyl boronate .

Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (est.) |

|---|---|---|---|

| This compound | ~392.3 | Low in water; soluble in DCM | ~3.5 |

| tert-Butyl (2-bromo-3-fluorobenzyl)carbamate | 304.16 | Soluble in dioxane, EtOAc | ~2.8 |

| tert-Butyl 4-bromo-2-fluorobenzoate | 273.12 | Soluble in THF, ethers | ~3.2 |

| tert-Butyl [2-(aminomethyl)-4-fluorobenzyl]carbamate | 254.30 | Moderate in polar solvents | ~1.8 |

Biological Activity

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate is an organic compound notable for its unique structural features, including a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl moiety. This compound is part of the carbamate family and has garnered interest in various fields including medicinal chemistry and biological research due to its potential biological activities.

- Molecular Formula : C17H23BrFNO2

- Molecular Weight : 360.28 g/mol

- CAS Number : 1704096-11-6

The compound's structure allows it to engage in various chemical reactions, such as nucleophilic substitutions and hydrolysis, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access and altering metabolic pathways.

- Receptor Modulation : It can interact with receptor sites, potentially modifying signal transduction pathways that are crucial for various cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized in the following table:

Case Studies and Research Findings

-

Anticancer Research :

A study explored the compound's role in inhibiting Polo-like kinase 1 (Plk1), a target involved in cancer cell division. The results showed that derivatives of this compound had IC50 values significantly lower than previously known inhibitors, indicating enhanced potency against cancer cell lines . -

Enzyme Inhibition Studies :

Research conducted on various enzyme systems highlighted that this compound effectively inhibited enzymes associated with drug metabolism, suggesting its potential as a pharmacological agent . -

Antimicrobial Activity :

Preliminary tests indicated that this compound exhibits antimicrobial properties against Gram-positive bacteria, suggesting its potential application in developing new antibiotics .

Safety and Toxicological Information

While specific toxicological data on this compound is limited, general safety measures should be observed when handling carbamate compounds. Potential hazards include skin and eye irritation upon contact, necessitating the use of personal protective equipment during laboratory handling.

Q & A

Q. Critical Variables :

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may risk Boc-group decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalyst : Pd-based catalysts (e.g., Pd(OAc)₂) are critical for cross-couplings but require careful ligand selection (e.g., XPhos) to avoid side reactions .

Q. Example Protocol :

Cyclopentylamine functionalization via Boc protection.

Bromo-fluorobenzyl group introduction via Pd-catalyzed coupling.

Purification by column chromatography (hexane/EtOAc gradient).

Yield Optimization : Contradictions in literature yields (50–85%) may arise from differences in catalyst loading or solvent purity .

How can researchers resolve discrepancies in NMR data for structural confirmation of this compound?

Advanced Research Focus

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often stem from:

- Dynamic rotational barriers in the carbamate group, causing splitting of tert-butyl signals .

- Residual solvents (e.g., DMSO-d₆) interacting with electronegative substituents (Br, F), altering chemical shifts .

Q. Methodological Solutions :

- Use 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for distinguishing benzyl and cyclopentyl protons.

- Compare experimental data with DFT-calculated shifts for halogenated analogs .

- Ensure rigorous drying of samples to eliminate solvent effects.

Example Data Conflict : A reported δ 7.2 ppm singlet for the benzyl group may split into a doublet in deuterated chloroform due to F⋯H interactions, requiring recalibration of reference spectra .

What strategies are effective for stabilizing this compound under varying storage conditions?

Basic Research Focus

tert-Butyl carbamates are prone to hydrolysis under acidic or humid conditions. Stabilization strategies include:

- Storage : –20°C in anhydrous DCM or under nitrogen atmosphere to prevent Boc-group cleavage .

- Additives : Molecular sieves (3Å) or desiccants (silica gel) in solid-state storage .

Q. Decomposition Pathways :

Q. Stability Testing :

| Condition | Degradation Rate (t₁/₂) | Major Byproduct |

|---|---|---|

| 25°C, 60% RH | 14 days | Cyclopentylamine |

| 40°C, dry | 30 days | None detected |

| UV exposure | 2 hours | Dehalogenated products |

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The bromine atom at the 4-position makes this compound a candidate for SNAr (nucleophilic aromatic substitution) . Computational tools like DFT (Density Functional Theory) can predict:

Q. Case Study :

- Modeling Software : Gaussian 16 with B3LYP/6-31G(d) basis set.

- Outcome : Bromine exhibits a 15 kcal/mol lower activation barrier than fluorine for substitution with NH₃, aligning with experimental reactivity trends .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Basic Research Focus

Impurities often arise from incomplete coupling or Boc-deprotection. Recommended methods:

Q. Example Impurity Profile :

| Impurity | Source | Detection Method |

|---|---|---|

| Des-bromo analog | Incomplete coupling | LC-MS (m/z 320.1) |

| Cyclopentylamine | Hydrolysis | GC-FID |

Validation : Cross-reference with spiked standards to confirm retention times and mass signatures .

How does steric hindrance from the cyclopentyl group influence the compound’s biological activity?

Advanced Research Focus

The cyclopentyl moiety introduces steric bulk, which can:

Q. Experimental Design :

- Comparative SAR : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and test inhibition against target enzymes.

- Molecular Docking : AutoDock Vina to simulate binding poses in enzyme active sites .

Data Interpretation : A 10-fold decrease in IC₅₀ for cyclopentyl vs. methyl analogs suggests steric clashes in the target binding site .

What safety precautions are critical when handling this compound in a laboratory setting?

Basic Research Focus

While toxicity data specific to this compound is limited, general precautions for halogenated carbamates include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.